molecular formula C124H180N34O31 B13393057 Neuromedin U, rat

Neuromedin U, rat

Cat. No.: B13393057
M. Wt: 2643.0 g/mol
InChI Key: YYDRKWCPVLDJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuromedin U is a neuropeptide that was first identified in the porcine spinal cord in 1985. It is a highly conserved peptide found in various species, including rats, where it plays multiple physiological and pathophysiological roles. Neuromedin U is known for its potent contractile effect on the rat uterus, which is the origin of its name. It is involved in various functions such as smooth muscle contraction, feeding, energy balance, and tumorigenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neuromedin U can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of Neuromedin U typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection and coupling reactions, which are repeated until the full peptide sequence is assembled. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Neuromedin U involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity Neuromedin U suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Neuromedin U undergoes various chemical reactions, including:

    Oxidation: Neuromedin U can be oxidized, particularly at methionine residues, which can affect its biological activity.

    Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s activity.

    Substitution: Amino acid substitution can be performed to study the structure-activity relationship of Neuromedin U.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce specific amino acid substitutions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Neuromedin U, as well as analogs with substituted amino acids. These products are used to study the peptide’s structure and function .

Scientific Research Applications

Neuromedin U has a wide range of scientific research applications:

Mechanism of Action

Neuromedin U exerts its effects through binding to two G protein-coupled receptors, Neuromedin U receptor 1 and Neuromedin U receptor 2. Neuromedin U receptor 1 is primarily expressed in peripheral tissues, while Neuromedin U receptor 2 is mainly found in the central nervous system. Upon binding to these receptors, Neuromedin U activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These signaling events result in various physiological responses, such as smooth muscle contraction, modulation of feeding behavior, and regulation of energy balance .

Comparison with Similar Compounds

Neuromedin U is part of the neuromedin family, which includes other peptides such as Neuromedin S. Neuromedin S shares structural similarities with Neuromedin U and also binds to Neuromedin U receptors. Neuromedin S has a more restricted expression pattern, primarily in the central nervous system, and is involved in regulating circadian rhythms and stress responses. The unique aspect of Neuromedin U is its broader expression and involvement in diverse physiological processes, making it a versatile peptide for research and therapeutic applications .

List of Similar Compounds

  • Neuromedin S
  • Neuromedin B
  • Neuromedin C
  • Neuromedin K
  • Neuromedin L

These peptides share structural similarities and belong to the neuromedin family, but each has distinct physiological roles and receptor specificities .

Properties

Molecular Formula

C124H180N34O31

Molecular Weight

2643.0 g/mol

IUPAC Name

4-[[4-amino-2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[5-amino-1-[[2-[2-[[1-[[1-[2-[[1-[[2-[[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[2-[[5-carbamimidamido-1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C124H180N34O31/c1-66(2)54-84(110(177)150-86(57-71-26-13-9-14-27-71)113(180)146-82(32-20-50-136-124(133)134)122(189)158-53-23-35-93(158)116(183)145-79(31-19-49-135-123(131)132)107(174)147-83(103(130)170)60-95(128)163)148-114(181)87(58-72-28-15-10-16-29-72)151-111(178)85(56-70-24-11-8-12-25-70)141-98(166)63-137-97(165)62-138-106(173)90(65-159)153-117(184)92-34-22-52-157(92)121(188)69(7)140-119(186)101(67(3)4)155-118(185)91-33-21-51-156(91)99(167)64-139-105(172)80(44-46-94(127)162)143-112(179)88(59-74-38-42-76(161)43-39-74)149-108(175)81(45-47-100(168)169)144-115(182)89(61-96(129)164)152-120(187)102(68(5)6)154-109(176)78(30-17-18-48-125)142-104(171)77(126)55-73-36-40-75(160)41-37-73/h8-16,24-29,36-43,66-69,77-93,101-102,159-161H,17-23,30-35,44-65,125-126H2,1-7H3,(H2,127,162)(H2,128,163)(H2,129,164)(H2,130,170)(H,137,165)(H,138,173)(H,139,172)(H,140,186)(H,141,166)(H,142,171)(H,143,179)(H,144,182)(H,145,183)(H,146,180)(H,147,174)(H,148,181)(H,149,175)(H,150,177)(H,151,178)(H,152,187)(H,153,184)(H,154,176)(H,155,185)(H,168,169)(H4,131,132,135)(H4,133,134,136)

InChI Key

YYDRKWCPVLDJJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=C(C=C8)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.